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molecular formula C11H9BrS B8380014 2-(4-Bromo-2-methylphenyl)thiophene

2-(4-Bromo-2-methylphenyl)thiophene

Cat. No. B8380014
M. Wt: 253.16 g/mol
InChI Key: BICSGKFDFMLXCS-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

4-Bromo-2-methyliodobenzene (1.0 mmol) was combined with THF solution of 2-thienylzinc bromide (2.0 mmol) in an oven-dried tube under argon. The resulting solution was degassed with a steady stream of argon for 10 min at rt. To this mixture, solid (Ph3P)4Pd (0.1 mmol) was added and the mixture was degassed with argon for 2 min after which it was stirred at rt for 8 h. The reaction mixture was combined with 1M HCl (100 mL) and ethyl acetate (200 mL). Organic layer was separated, washed sequentially with 1M hydrochloric acid (50 mL) and brine (50 mL), and dried over sodium sulfate. The desired product was isolated by flash chromatography on silica gel using hexanes as the eluant: 1H NMR (CDCl3) 7.45 (d, J=1.0, 1H), 7.39 (d, J=5.6, 1H), 7.37 (dd, J=1.0, 5.0, 1H), 7.28 (d, J=5.0, 1H), 7.13 (m, 1H), 7.08 (d, J=5.6, 1H); HPLC A 4.09 min; ESI-MS (m/z)=252, 254.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([CH3:9])[CH:3]=1.[Br-].[S:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[Zn+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[S:11][CH:15]=[CH:14][CH:13]=2)=[C:4]([CH3:9])[CH:3]=1 |f:1.2,^1:20,22,41,60|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)C
Name
Quantity
2 mmol
Type
reactant
Smiles
[Br-].S1C(=CC=C1)[Zn+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was degassed with a steady stream of argon for 10 min at rt
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the mixture was degassed with argon for 2 min after which it
Duration
2 min
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed sequentially with 1M hydrochloric acid (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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